molecular formula C14H14O5S B14886298 8-Acetyl-2-(ethylsulfonyl)-6-methyl-4H-chromen-4-one

8-Acetyl-2-(ethylsulfonyl)-6-methyl-4H-chromen-4-one

Cat. No.: B14886298
M. Wt: 294.32 g/mol
InChI Key: MNVLLLYLHSIUNF-UHFFFAOYSA-N
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Description

8-Acetyl-2-(ethylsulfonyl)-6-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetyl-2-(ethylsulfonyl)-6-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 6-methyl-4H-chromen-4-one with ethylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

8-Acetyl-2-(ethylsulfonyl)-6-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

8-Acetyl-2-(ethylsulfonyl)-6-methyl-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Acetyl-2-(ethylsulfonyl)-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-4H-chromen-4-one: A precursor in the synthesis of 8-Acetyl-2-(ethylsulfonyl)-6-methyl-4H-chromen-4-one.

    2-(Ethylsulfonyl)-4H-chromen-4-one: A structurally similar compound with different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14O5S

Molecular Weight

294.32 g/mol

IUPAC Name

8-acetyl-2-ethylsulfonyl-6-methylchromen-4-one

InChI

InChI=1S/C14H14O5S/c1-4-20(17,18)13-7-12(16)11-6-8(2)5-10(9(3)15)14(11)19-13/h5-7H,4H2,1-3H3

InChI Key

MNVLLLYLHSIUNF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=O)C2=C(O1)C(=CC(=C2)C)C(=O)C

Origin of Product

United States

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